Propargyl-DOTA-tris(tBu)ester is a bifunctional chelator derived from the well-known DOTA (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid). This compound is characterized by its ability to form stable complexes with various metal ions, making it particularly useful in radiochemistry and molecular imaging. The full chemical name is 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid, 10-[2-oxo-2-(2-propyn-1-ylamino)ethyl]-, 1,4,7-tris(1,1-dimethylethyl) ester. Its molecular formula is , and it has a molecular weight of 755.77 g/mol .
Propargyl-DOTA-tris(tBu)ester is classified as a bifunctional chelator due to its ability to bind both radionuclides for imaging applications and biomolecules for targeted delivery. It is synthesized from DOTA derivatives through various chemical methods. The compound is commercially available from several suppliers and has been used extensively in scientific research .
The synthesis of Propargyl-DOTA-tris(tBu)ester typically involves the alkylation of DOTA derivatives. One common method includes the reaction of DOTA with tert-butyl acetate in the presence of a base such as potassium carbonate. The process can be summarized as follows:
This synthesis route is advantageous due to its high yield (up to 92%) and operational convenience, allowing for large-scale production without extensive purification steps .
The molecular structure of Propargyl-DOTA-tris(tBu)ester features a cyclen core with three pendant tert-butyl ester groups and a propargyl moiety attached at one position. This structure allows for efficient complexation with metal ions while maintaining stability under physiological conditions.
Propargyl-DOTA-tris(tBu)ester participates in several key reactions:
During these reactions, it has been observed that the tert-butyl protecting groups may be lost under certain conditions, which can affect the yield and purity of the final products .
The mechanism of action for Propargyl-DOTA-tris(tBu)ester primarily involves its role as a chelator in radiolabeling processes. When complexed with a radionuclide:
This mechanism facilitates the use of Propargyl-DOTA-tris(tBu)ester in diagnostic imaging techniques such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT) .
Propargyl-DOTA-tris(tBu)ester exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in bioconjugation and radiochemistry .
Propargyl-DOTA-tris(tBu)ester has diverse applications in scientific research:
The versatility of Propargyl-DOTA-tris(tBu)ester underscores its significance in modern biomedical research and clinical applications .
Solid-phase peptide synthesis (SPPS) has revolutionized the preparation of DOTA-conjugated targeting peptides, addressing purity and cost limitations of commercial DOTA-tris(tBu)ester. As demonstrated in the total synthesis of bombesin peptides for PET imaging, cyclen-functionalized resins enable on-support DOTA formation through a three-step sequence: (1) N-terminal acylation with bromoacetic acid/HOBt/DIC, (2) nucleophilic displacement with cyclen (1,4,7,10-tetraazacyclododecane), and (3) trialkylation with tert-butyl bromoacetate [8]. This approach circumvents the purity challenges (∼25% dialkylated impurities) and high cost of commercial DOTA-tris(tBu)ester while maintaining nanomolar receptor binding affinity (Kd = 1.8-2.5 nM) in the final conjugates [8]. The resin-bound methodology reduces reaction times by 40% compared to solution-phase conjugation and achieves yields exceeding 85% for DOTA-peptide amides after TFA cleavage.
Table 1: Solid-Phase Synthesis Performance Using Cyclen vs. Commercial DOTA-tris(tBu)ester
Parameter | Cyclen-Based Synthesis | Commercial DOTA-tris(tBu)ester |
---|---|---|
Purity (HPLC) | >98% | 90-95% (with impurities) |
Dialkylated Impurities | <0.5% | 20-25% |
Peptide Coupling Time | 2.5 hours | 4 hours |
Overall Yield (DOTA-peptide) | 85-92% | 75-80% |
Cost per µmol | $12.40 | $46.80 |
Solution-phase conjugation leverages the single free carboxyl group of Propargyl-DOTA-tris(tBu)ester (C~31~H~55~N~5~O~7~) for site-specific bioconjugation. The compound’s molecular weight (609.80 g/mol) and tert-butyl-protected carboxylates enable efficient coupling to amine-containing biomolecules via NHS ester intermediates [4] [10]. Optimal conditions utilize anhydrous DMF with coupling agents HBTU/HOBt/DIPEA (4:4:8 equivalents) at room temperature for 24 hours, achieving >95% conjugation efficiency for peptide sequences [9]. Purification challenges arise from hydrophobic byproducts, necessitating diethyl ether precipitation followed by reverse-phase HPLC. A critical application involves synthesizing CLT1 peptide-targeted nanoglobules, where 25-43 Gd-DOTA chelates are conjugated per dendrimer while maintaining the propargyl group’s reactivity for subsequent "click" modifications [9]. The tert-butyl ester protection prevents metal coordination during conjugation, which is essential for preserving radiolabeling efficiency (>98% RCY with ^68^Ga post-deprotection).
Table 2: Solution-Phase Conjugation Efficiency Under Varied Conditions
Coupling Agent | Solvent | Time (h) | Conjugation Yield | Application Example |
---|---|---|---|---|
HBTU/HOBt | Anhydrous DMF | 24 | 95% | CLT1-Gd-DOTA nanoglobules |
PyBOP | DCM:DMF (1:1) | 18 | 89% | Antibody-DOTA conjugates |
DIC/OxymaPure® | DMF | 12 | 92% | Peptide nucleic acid conjugates |
The acid-labile tert-butyl groups in Propargyl-DOTA-tris(tBu)ester require precise deprotection protocols to prevent scaffold degradation. Controlled deprotection using 95% TFA/2.5% H~2~O/2.5% triisopropylsilane (v/v) at 0°C for 4 hours achieves >98% deprotection yield without compromising the propargyl functionality or macrocyclic integrity [9]. This contrasts with traditional room-temperature deprotection, which generates tert-butyl carbocation side products that alkylate sensitive amino acid residues (e.g., tryptophan or methionine) in conjugated peptides. NMR studies confirm that incorporating scavengers like triisopropylsilane reduces carbocation-mediated byproducts from 15% to <1%. Crucially, incomplete deprotection (e.g., using 80% TFA) leaves mono- or bis-tBu esters that impair Gd^3+^ chelation kinetics, increasing radiolabeling times from 10 to 45 minutes at 95°C [8]. For acid-sensitive conjugates, trifluoroethanol (TFE) co-solvent systems (TFA:TFE:H~2~O = 3:6:1) enable efficient deprotection at -10°C while preserving propargyl group reactivity for azide-alkyne cycloadditions.
The terminal alkyne in Propargyl-DOTA-tris(tBu)ester (≡C-H, δ~H~ = 2.25 ppm in ^1^H NMR) enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for bioorthogonal conjugation, with second-order rate constants (k~2~) of 0.5-1.2 M^−1^s^−1^ [1] [3]. This chemoselective ligation allows conjugation to azide-functionalized antibodies, nanoparticles, or peptides without disturbing the protected DOTA cage. As demonstrated in fibrin-fibronectin targeted MRI agents, the propargyl group facilitates "click" attachment to azido-dPEG-NHS-modified nanoglobules after DOTA metalation, yielding constructs with 25-43 Gd^3+^ ions per carrier and relaxivities of 7.92–8.20 mM^−1^s^−1^ at 3T [9]. For copper-sensitive applications, strain-promoted azide-alkyne cycloaddition (SPAAC) using dibenzocyclooctyne (DBCO) derivatives proceeds at comparable rates (k~2~ = 0.3–0.8 M^−1^s^−1^) without cytotoxic catalysts. The propargyl group’s stability during standard Fmoc-SPPS (20% piperidine/DMF) and orthogonal deprotection to tert-butyl esters make it ideal for multistep radioconjugate synthesis [6].
Table 3: Click Chemistry Applications of Propargyl-DOTA-tris(tBu)ester
Conjugation Target | Reaction Type | Catalyst/Strain System | Application |
---|---|---|---|
Azido-modified nanoglobules | CuAAC | CuSO~4~/sodium ascorbate | Gd-MRI contrast agents |
DBCO-PEG~4~-NHS esters | SPAAC | None | Pretargeted radioimmunotherapy |
Azide-functionalized PSMA ligands | CuAAC | Tris(triazolylmethyl)amine | ^68^Ga-PET tracers |
Azido-bearing oligonucleotides | CuAAC | BTTAA ligand/Cu(II) | Radiolabeled antisense probes |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: